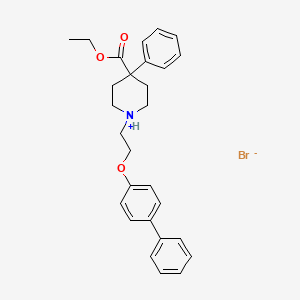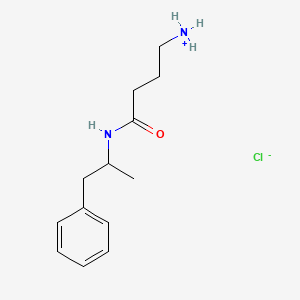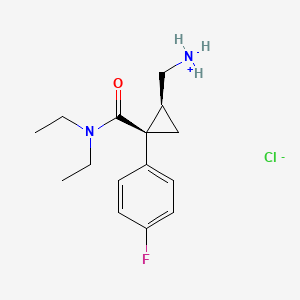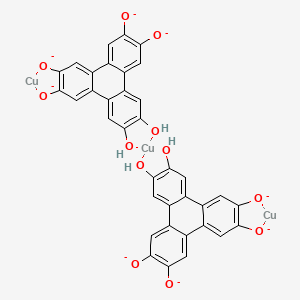
copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate is a complex organic compound that belongs to the family of triphenylene derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups attached to a triphenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate typically involves the reaction of catechol derivatives with copper salts. One common method involves the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which avoids the use of toxic and expensive solvents like acetonitrile . Another method uses ultrasonic treatment of catechol with ferric chloride hexahydrate, followed by washing with dilute hydrochloric acid and water, and extraction with heated cyclopentanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale electroorganic synthesis, which is more sustainable and efficient compared to traditional chemical methods. The use of electrochemical cells and specific electrolytes like tetrabutylammonium tetrafluoroborate in acetonitrile can yield high-purity products .
Chemical Reactions Analysis
Types of Reactions
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted triphenylene derivatives, quinones, and reduced forms of the original compound.
Scientific Research Applications
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate involves its ability to coordinate with metal ions and participate in redox reactions. The compound can form stable complexes with metal ions, which can then undergo various redox processes. These interactions are crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A similar compound without the copper ion, used in the synthesis of MOFs and other materials.
2,3,6,7,10,11-Hexaaminotriphenylene: Another derivative used in the synthesis of conductive MOFs.
Uniqueness
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate is unique due to the presence of copper, which enhances its redox properties and coordination abilities. This makes it particularly valuable in applications requiring stable metal-organic complexes and efficient redox catalysts.
Properties
Molecular Formula |
C36H16Cu3O12-8 |
|---|---|
Molecular Weight |
831.1 g/mol |
IUPAC Name |
copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate |
InChI |
InChI=1S/2C18H12O6.3Cu/c2*19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;;;/h2*1-6,19-24H;;;/p-8 |
InChI Key |
GHYUOBJQDKGXLV-UHFFFAOYSA-F |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)C3=CC(=C(C=C3C4=CC(=C(C=C24)[O-])[O-])[O-])[O-].C1=C2C(=CC(=C1O)O)C3=CC(=C(C=C3C4=CC(=C(C=C24)[O-])[O-])[O-])[O-].[Cu].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)

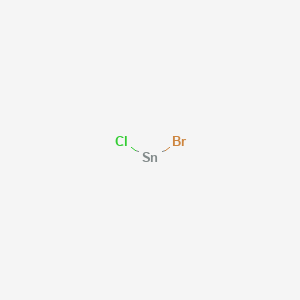
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)
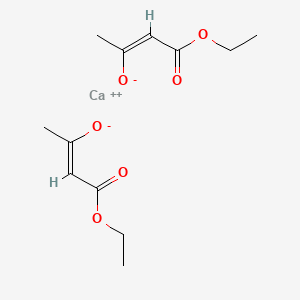
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
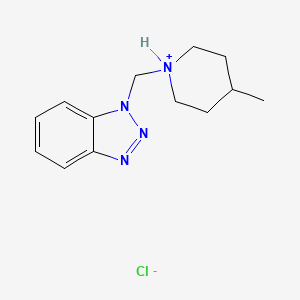

![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
